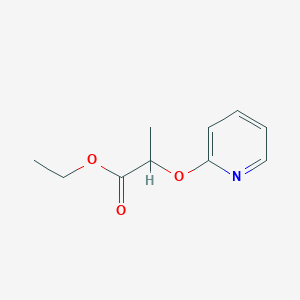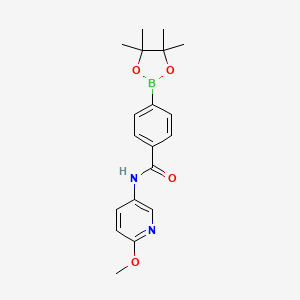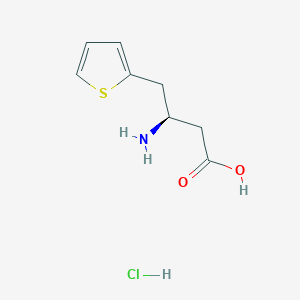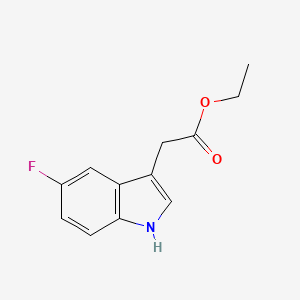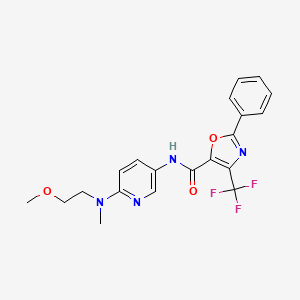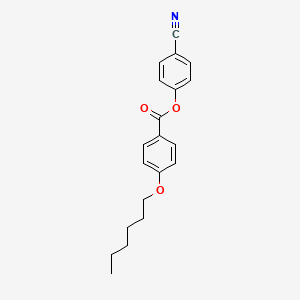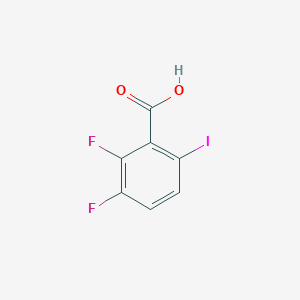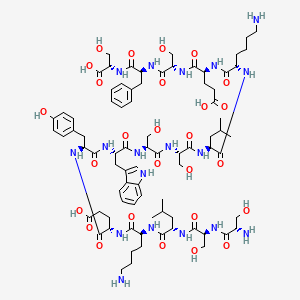
5-アミノイソキノリン-3-カルボン酸
概要
説明
5-Aminoisoquinoline-3-carboxylic acid is an organic compound that belongs to the class of organic compounds known as aminoquinolines and derivatives . These are organic compounds containing an amino group attached to a quinoline ring system .
Synthesis Analysis
The synthesis of 5-Aminoisoquinoline-3-carboxylic acid and its analogues has been a topic of interest in the field of industrial and synthetic organic chemistry . Various synthesis protocols have been reported in the literature for the construction of this scaffold . Classical synthesis protocols such as Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach are well-known and used for the construction of the principal quinoline scaffold . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions are also useful for the construction and functionalization of this compound .Molecular Structure Analysis
The molecular structure of 5-Aminoisoquinoline-3-carboxylic acid is characterized by a quinoline ring system attached to an amino group . Quinoline is an essential segment of both natural and synthetic compounds . The pyranoquinoline ring system has gained considerable attention .Chemical Reactions Analysis
Carboxylic acids, such as 5-Aminoisoquinoline-3-carboxylic acid, exhibit a range of chemical reactions . They can react with bases to form ionic salts . They can also undergo substitution reactions where the hydroxyl group of the carboxylic acid is replaced by another nucleophilic group .Physical And Chemical Properties Analysis
Carboxylic acids like 5-Aminoisoquinoline-3-carboxylic acid exhibit strong hydrogen bonding between molecules, leading to high boiling points compared to other substances of comparable molar mass . The solubility of carboxylic acids in water decreases as the carbon chain length increases .科学的研究の応用
抗がん活性
5-アミノイソキノリン-3-カルボン酸は、その潜在的な抗がん活性について研究されています。 研究では、制御放出型5-アミノイソキノリンナノ複合体が、ヒト結腸がんに対して相乗的な抗がん活性を示すことが示されています . この複合体は、PARP阻害剤である5-アミノイソキノリン(5-AIQ)の様々な濃度で膨潤させることで、薬物負荷型磁性熱応答性ナノ複合体(MTN-5.AIQ)を形成しました . この複合体は、インキュベーション時にCaco-2細胞の生存率を効果的に抑制します .
薬物送達システム
同じ研究では、5-アミノイソキノリン-3-カルボン酸を薬物送達システムの開発に使用したことも強調されています . 薬物負荷型磁性熱応答性ナノ複合体(MTN-5.AIQ)は、高い薬物負荷効率(85.72%)と、温度依存性の便利な薬物放出速度論を示しました .
温熱療法
5-アミノイソキノリン-3-カルボン酸で形成された磁性熱応答性ナノ複合体(MTN)は、温熱療法に優れた可能性を持っています . 温熱療法は、身体組織を高温にさらしてがん細胞を損傷させ、死滅させるがん治療の一種です .
生体適合性
MTN.5-AIQの投与は、肝臓および腎臓の正常な機能を示し、正常組織への毒性も低いです . これは、5-アミノイソキノリン-3-カルボン酸の生体適合性を示しており、医療用途の有望な候補となっています .
Safety and Hazards
According to the safety data sheet, 5-Aminoisoquinoline-3-carboxylic acid can cause skin irritation and serious eye irritation. It is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
Relevant Papers The paper titled “Development and bioevaluation of controlled release 5-aminoisoquinoline nanocomposite: a synergistic anticancer activity against human colon cancer” discusses the potential of 5-Aminoisoquinoline-3-carboxylic acid in cancer treatment . Another paper titled “A review of the biological and pharmacological activities of mesalazine or 5-aminosalicylic acid (5-ASA): an anti-ulcer and anti-oxidant drug” provides insights into the pharmacological effects of 5-ASA .
特性
IUPAC Name |
5-aminoisoquinoline-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2/c11-8-3-1-2-6-5-12-9(10(13)14)4-7(6)8/h1-5H,11H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUAXJCKIRCBFJJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CN=C(C=C2C(=C1)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10608298 | |
| Record name | 5-Aminoisoquinoline-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10608298 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
80066-71-3 | |
| Record name | 5-Amino-3-isoquinolinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=80066-71-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Aminoisoquinoline-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10608298 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


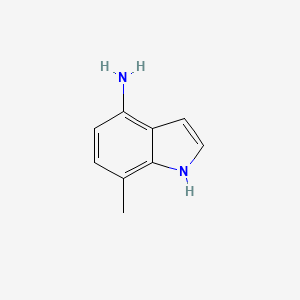
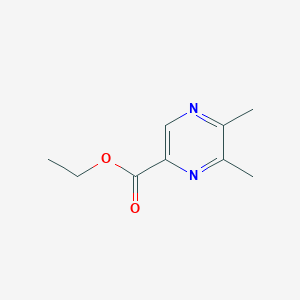
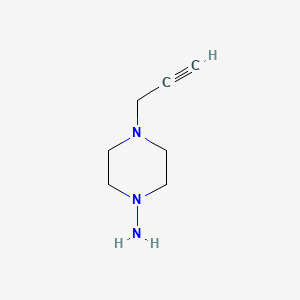
![4-(Benzo[b]thiophen-3-yl)-1-methylpiperidine](/img/structure/B1628894.png)
![2-[Methyl-(2-oxocyclobutyl)amino]acetonitrile;hydrochloride](/img/structure/B1628897.png)
